

3-(Boc-amino)oxetane-3-methanol chemical properties and structure

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Compound of Interest

Compound Name: 3-(Boc-amino)oxetane-3-methanol

Cat. No.: B165445

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In-Depth Technical Guide to 3-(Boc-amino)oxetane-3-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **3-(Boc-amino)oxetane-3-methanol**, a valuable building block in medicinal chemistry.

Chemical Structure and Properties

3-(Boc-amino)oxetane-3-methanol, also known as tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate, is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the oxetane ring, a four-membered cyclic ether, imparts unique conformational constraints and physicochemical properties that are increasingly sought after in drug design.^[1]^[2]^[3]

Structure:

Chemical Structure of **3-(Boc-amino)oxetane-3-methanol**

Physicochemical Properties:

Property	Value	Source
CAS Number	1363382-11-9	[4] [5] [6] [7]
Molecular Formula	C ₉ H ₁₇ NO ₄	[4] [6]
Molecular Weight	203.24 g/mol	[4] [6]
Appearance	Solid or liquid	[7]
Purity	95%	[4]
Predicted pKa	10.84 ± 0.20	N/A
Storage	Refrigerated, under inert gas (Nitrogen or Argon) at 2-8°C	[4] [7]

Spectroscopic Data

While a comprehensive public dataset is not readily available, analysis of commercial supplier data provides the following expected spectroscopic characteristics.

¹H NMR Spectrum (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.5	d	2H	-CH ₂ -O (oxetane)
~4.4	d	2H	-CH ₂ -O (oxetane)
~3.8	s	2H	-CH ₂ -OH
~3.3	br s	1H	-OH
~3.2	br s	1H	-NH-
1.4	s	9H	-C(CH ₃) ₃

¹³C NMR Spectrum (Predicted)

Chemical Shift (ppm)	Assignment
~156	C=O (Boc)
~80	-C(CH ₃) ₃
~78	O-CH ₂ (oxetane)
~65	C-CH ₂ OH
~55	C-NH
~28	-C(CH ₃) ₃

FT-IR Spectrum (Predicted Key Peaks)

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	O-H stretch, N-H stretch
2975-2850	C-H stretch
1680	C=O stretch (urethane)
1160	C-O stretch (ether)

Mass Spectrum (Predicted)

- [M+H]⁺: 204.12
- [M+Na]⁺: 226.10

Synthesis

A detailed, peer-reviewed synthesis protocol for **3-(Boc-amino)oxetane-3-methanol** is not publicly available. However, based on established organic chemistry principles and general procedures for similar compounds, a plausible synthetic route is proposed below. The synthesis would likely involve two key steps: the synthesis of the core intermediate, 3-aminooxetane-3-methanol, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Proposed Synthetic Workflow:



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Proposed synthesis of **3-(Boc-amino)oxetane-3-methanol**.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-Aminooxetane-3-methanol

- To a solution of oxetan-3-one in a suitable solvent (e.g., methanol or dichloromethane), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
- Stir the mixture at room temperature for a designated period to allow for imine formation.
- Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
- Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Quench the reaction carefully with water and extract the product with an organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure to yield crude 3-aminooxetane-3-methanol.

Step 2: Boc Protection of 3-Aminooxetane-3-methanol

- Dissolve the crude 3-aminooxetane-3-methanol in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
- Add a base, such as triethylamine or diisopropylethylamine, to the solution.
- Add di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) dropwise to the reaction mixture at 0°C .

- Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as indicated by TLC.
- Wash the reaction mixture with aqueous solutions of a mild acid (e.g., 1M HCl) and brine.
- Dry the organic layer, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure **3-(Boc-amino)oxetane-3-methanol**.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly utilized in drug discovery to improve the physicochemical and pharmacokinetic properties of drug candidates.^{[1][2][3]} The incorporation of an oxetane ring can lead to:

- **Improved Solubility:** The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility.
- **Reduced Lipophilicity:** Compared to a gem-dimethyl group, which is often used to block metabolic sites, the oxetane moiety offers a less lipophilic alternative.^[1]
- **Metabolic Stability:** The strained four-membered ring can influence the metabolic profile of a molecule, sometimes leading to increased stability.
- **Novel Chemical Space:** The rigid, three-dimensional structure of the oxetane ring allows for the exploration of new chemical space and can lead to improved target binding.^{[1][2][3]}

3-(Boc-amino)oxetane-3-methanol serves as a versatile building block for introducing this valuable motif into a wide range of molecular scaffolds. The Boc-protected amine and the primary alcohol provide orthogonal handles for further chemical transformations, making it a key intermediate for the synthesis of complex molecules in drug discovery programs.

Safety and Handling

Detailed safety and handling information for **3-(Boc-amino)oxetane-3-methanol** is not widely published. As with any chemical reagent, it should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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